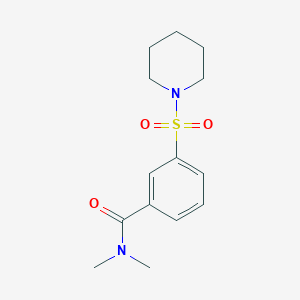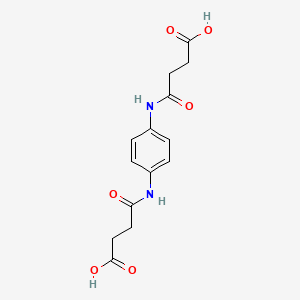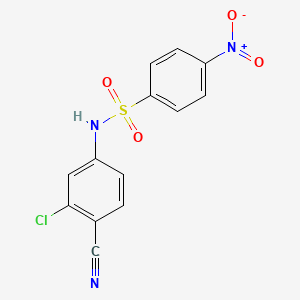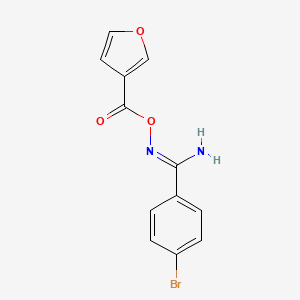
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide, also known as DMP 323, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP 323 is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mechanism of Action
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This results in increased insulin signaling and glucose uptake in peripheral tissues, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity in obese mice. N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in adipose tissue.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 is its specificity for PTP1B, which minimizes off-target effects. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by factors such as age, gender, and genetic background. N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 is also relatively unstable and may require special handling and storage conditions.
Future Directions
Future research on N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 could focus on its potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. It could also investigate the effects of N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 on other signaling pathways and cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more potent and selective PTP1B inhibitors could improve the therapeutic potential of this class of compounds.
In conclusion, N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 is a promising compound with potential applications in the treatment of metabolic disorders. Its inhibition of PTP1B has been shown to improve insulin sensitivity, glucose tolerance, and reduce body weight in animal models. Future research could further elucidate its mechanism of action and explore its potential therapeutic benefits.
Synthesis Methods
The synthesis of N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 involves several steps, including the reaction of 3-nitrobenzoyl chloride with piperidine to form 3-nitrobenzoylpiperidine, which is then reduced to 3-aminobenzoylpiperidine. The resulting compound is then reacted with dimethyl sulfate to form N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323.
Scientific Research Applications
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has been extensively studied for its potential applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models. N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has also been shown to reduce body weight and improve glucose tolerance in obese mice.
properties
IUPAC Name |
N,N-dimethyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15(2)14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-3-5-10-16/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNVJHWLYKZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5842176.png)

![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)




![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)


![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)